

Head-to-Head Comparison: MK-8507 vs. Doravirine in HIV-1 Treatment

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Compound of Interest

Compound Name: AH 8507

Cat. No.: B593616

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A comprehensive analysis for researchers and drug development professionals.

In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection, Doravirine has emerged as a significant therapeutic option, while the development of MK-8507 has been discontinued. This guide provides a detailed head-to-head comparison of these two NNRTIs, drawing upon available preclinical and clinical data to offer insights for researchers, scientists, and drug development professionals. The comparison covers their mechanism of action, chemical properties, pharmacokinetic profiles, antiviral activity, and clinical data, highlighting the factors that led to their divergent paths.

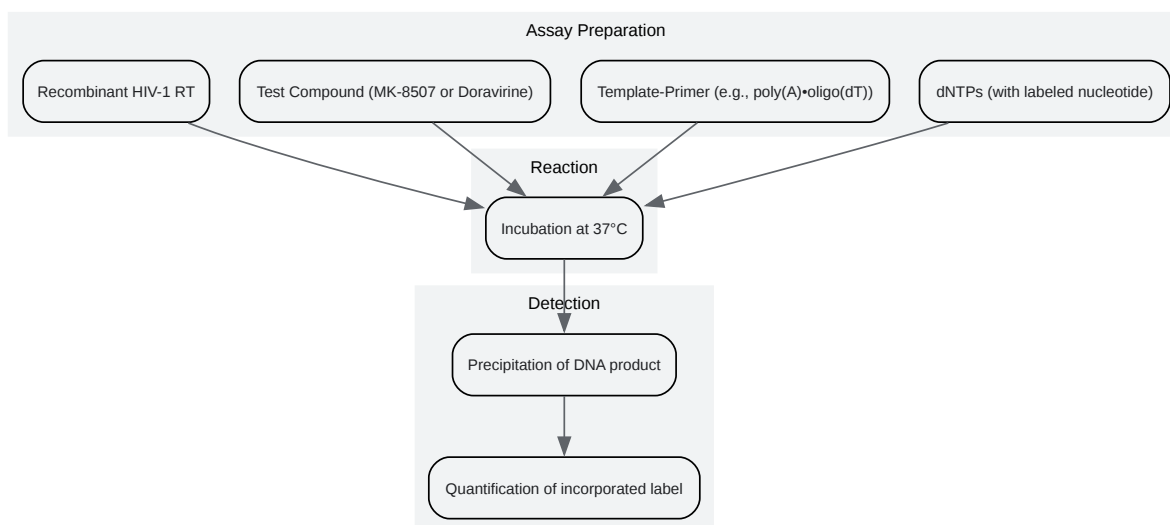
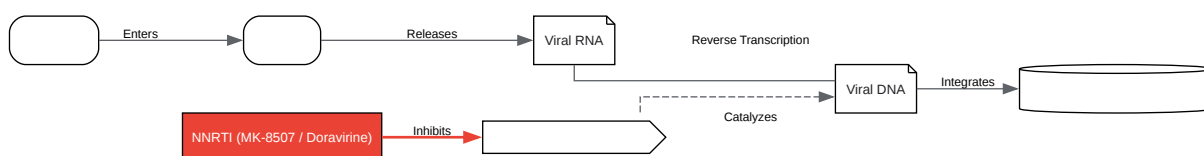
Executive Summary

Doravirine is an approved antiretroviral agent, available as a single entity (Pifeltro®) and in a fixed-dose combination (Delstrigo®).[1][2] It exhibits a favorable safety and efficacy profile in treatment-naïve and virologically suppressed individuals.[3][4][5] In contrast, MK-8507, an investigational NNRTI being developed for once-weekly oral administration, had its development paused during Phase 2 trials due to safety concerns.[6][7] Specifically, decreases in total lymphocyte and CD4+ T-cell counts were observed in study participants, particularly at higher doses.[6][7][8]

This guide will delve into the specifics of each compound, presenting a clear, data-driven comparison to inform future research and development in the field of antiretroviral therapy.

Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase

Both MK-8507 and Doravirine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They share a common mechanism of action by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.^{[9][10][11]} This binding is non-competitive with respect to the natural deoxynucleotide triphosphates and induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting viral replication.^{[9][10][12]}



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